molecular formula C13H12F2N2O2S B2838134 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile CAS No. 1384670-24-9

4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile

Cat. No.: B2838134
CAS No.: 1384670-24-9
M. Wt: 298.31
InChI Key: SFWPMRAGEBCMAQ-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C13H12F2N2O2S and its molecular weight is 298.31. The purity is usually 95%.
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Biological Activity

4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile (CAS Number: 1384670-24-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzoyl group that includes a difluoromethylsulfanyl moiety and a carbonitrile group. Its molecular weight is 298.31 g/mol, and its structure can be represented as follows:

Structure C13H12F2N2SO\text{Structure }\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{S}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study synthesized various derivatives of morpholine-3-carbonitrile, including the target compound, and evaluated their antimicrobial properties. The results demonstrated that these compounds exhibited varying degrees of activity against several bacterial strains, suggesting potential use as antimicrobial agents.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds structurally related to this compound were found to inhibit estrogen receptor-positive breast cancer cells effectively .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the difluoromethylsulfanyl group enhances the compound's ability to interact with specific biological targets, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation and microbial survival.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study evaluating various morpholine derivatives, this compound was shown to have significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity : A focused study on structurally similar compounds revealed that those with a morpholine core showed enhanced activity against breast cancer cell lines like MCF-7 and T47D. The IC50 values for some derivatives were significantly lower than those of standard treatments, indicating a potential for development into therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/MIC Values Reference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus5 µg/mL
AnticancerMCF-715 µM
AnticancerT47D8.7 µM

Properties

IUPAC Name

4-[4-(difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c14-13(15)20-11-3-1-9(2-4-11)12(18)17-5-6-19-8-10(17)7-16/h1-4,10,13H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWPMRAGEBCMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)SC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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